7-Deacetylnimolicinol
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Overview
Description
7-Deacetylnimolicinol is a natural product found in Azadirachta indica with data available.
Scientific Research Applications
1. Role in Histone Deacetylation Inhibition
7-Deacetylnimolicinol exhibits potential as a histone deacetylase (HDAC) inhibitor. HDACs are key targets in antitumor therapy, as their inhibition can lead to altered gene expression and apoptosis in cancer cells. Research in this area has highlighted the development of novel HDAC inhibitors for therapeutic purposes, with implications for cancer treatment (Zhang et al., 2019).
2. Pharmacoinformatic Analysis for Diabetes Mellitus
In the context of diabetes mellitus, a chronic metabolic disorder, this compound has been identified as a potential therapeutic agent. This identification comes from an in silico analysis involving molecular docking and simulation-based molecular dynamic analysis. The compound demonstrated significant negative docking scores and stable interactions in molecular dynamic simulations, suggesting its potential as an antidiabetic drug (Abdullah et al., 2023).
3. Anti-Microtubule Activity in Cancer Cells
This compound has shown anti-microtubule activity, particularly in breast cancer cells (MCF-7). It induces cell cycle arrest and apoptosis, impacting cell proliferation both in vitro and in vivo. This highlights its potential as a novel microtubule inhibitor, which could be significant for cancer treatment strategies (Zhu et al., 2015).
4. Potential in Treating Solid Tumors
There is evidence suggesting the potential of this compound derivatives in treating solid tumors. Novel boron-containing prodrugs of this compound have shown efficacy in inhibiting tumor growth and reducing tumor volumes in xenograft tumor models, demonstrating superior biocompatibility and suggesting potential clinical applications in solid tumor treatment (Zheng et al., 2018).
5. Inhibitory Action on Cellular Processes
This compound is also involved in the regulation of various cellular processes through its action on HDACs. The inhibition of HDACs can lead to changes in gene expression and cellular growth dynamics, making it a relevant compound in studies related to cell cycle, apoptosis, and cancer therapy (Shakespear et al., 2011).
Properties
Molecular Formula |
C26H32O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(1S,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1,5-dihydroxy-4b,7,7,10a,12a-pentamethyl-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromene-3,8-dione |
InChI |
InChI=1S/C26H32O6/c1-22(2)17-12-20(28)25(5)16(23(17,3)9-7-19(22)27)6-10-24(4)18(25)13-21(29)32-26(24,30)15-8-11-31-14-15/h7-9,11,13-14,16-17,20,28,30H,6,10,12H2,1-5H3/t16-,17+,20-,23-,24-,25-,26-/m1/s1 |
InChI Key |
KBHQRXUIHKRZTP-PFBCBEJHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC(=O)O[C@@]2(C5=COC=C5)O)C)O)(C)C)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CC(=O)OC4(C5=COC=C5)O)C)C)O)C |
Synonyms |
7-deacetylnimolicinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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